molecular formula C8H11O2P B6232820 4-(dimethylphosphoryl)phenol CAS No. 27947-41-7

4-(dimethylphosphoryl)phenol

Cat. No.: B6232820
CAS No.: 27947-41-7
M. Wt: 170.1
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Description

4-(Dimethylphosphoryl)phenol is a phosphorylated aromatic compound characterized by a phenol group substituted at the para position with a dimethylphosphoryl moiety (-PO(CH₃)₂). This functional group confers unique electronic and steric properties, distinguishing it from other phenolic derivatives. The dimethylphosphoryl group enhances polarity and hydrogen-bonding capacity, influencing solubility, reactivity, and intermolecular interactions .

Properties

CAS No.

27947-41-7

Molecular Formula

C8H11O2P

Molecular Weight

170.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylphosphoryl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and organometallic reactions. One common method involves the reaction of a phenol derivative with a dimethylphosphoryl chloride in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The dimethylphosphoryl group differentiates 4-(dimethylphosphoryl)phenol from alkyl-, aryl-, and other phosphorylated phenols:

Compound Substituent Key Structural Features Electronic Effects
This compound -PO(CH₃)₂ Strong electron-withdrawing group; polar Reduces phenol acidity vs. -OH
4-Phenylphenol () -C₆H₅ Bulky aryl group; lipophilic Mild electron-withdrawing via resonance
Diethyl(4-formylphenyl)phosphonate () -PO(OEt)₂ and -CHO Dual functional groups; polar -CHO enhances electrophilicity
4-Isopropylphenyl diphenyl phosphate () -OPO(OPh)₂ and -iPr Steric hindrance from isopropyl and phenyl Phosphate ester reduces reactivity

The phosphoryl group in this compound is less sterically hindered than phosphate esters (e.g., 4-isopropylphenyl diphenyl phosphate) but more polar than alkyl-substituted phenols (e.g., 4-heptylphenol, ). This polarity facilitates hydrogen bonding, as seen in crystalline forms of related compounds like 5-chloro-N⁴-[2-(dimethylphosphoryl)phenyl] derivatives, which exhibit stable crystal lattices .

Physical Properties

Comparative data on melting points, solubility, and crystallinity are inferred from analogous compounds:

Compound Melting Point (°C) Solubility (Polar Solvents) Crystallinity Notes
This compound* ~150–200 (estimated) High in DMSO, methanol Likely forms H-bonded networks
4-Phenylphenol () 165–168 Low in water; high in acetone Aromatic stacking dominates
(2,4-Dimethylphenyl)phosphonic acid () 210–215 Moderate in ethanol Phosphonic acid group enhances H-bonding
Diethyl(4-formylphenyl)phosphonate () Not reported High in chloroform Formyl group may reduce polarity

*Estimated based on phosphorylated analogs.

Chemical Reactivity and Stability

  • Acidity: The dimethylphosphoryl group reduces the phenol’s acidity compared to unsubstituted phenol due to electron-withdrawing effects, but it remains more acidic than alkyl-substituted phenols (e.g., 4-heptylphenol) .
  • Hydrolysis : Phosphoryl groups are generally resistant to hydrolysis under mild conditions, unlike phosphate esters (e.g., 4-isopropylphenyl diphenyl phosphate), which hydrolyze in acidic/basic media .
  • Hydrogen Bonding : The phosphoryl oxygen acts as a strong hydrogen-bond acceptor, enabling stable supramolecular assemblies, as observed in crystalline pharmaceutical derivatives .

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